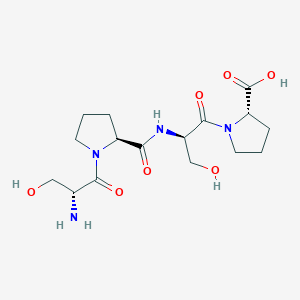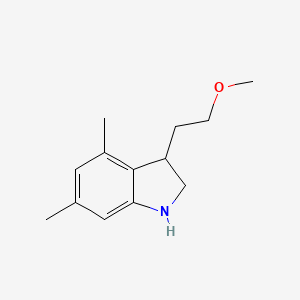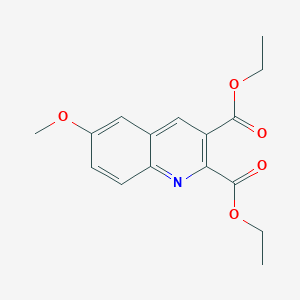
6-Methoxyquinoline-2,3-dicarboxylic acid diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 6-Methoxyquinoline-2,3-dicarboxylic acid diethyl ester typically involves the esterification of 6-methoxyquinoline-2,3-dicarboxylic acid. The reaction conditions often include the use of ethanol and an acid catalyst to facilitate the esterification process . Industrial production methods may involve similar esterification reactions but on a larger scale, with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
6-Methoxyquinoline-2,3-dicarboxylic acid diethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
6-Methoxyquinoline-2,3-dicarboxylic acid diethyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methoxyquinoline-2,3-dicarboxylic acid diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
6-Methoxyquinoline-2,3-dicarboxylic acid diethyl ester can be compared with other quinoline derivatives, such as:
- Quinoline-2,3-dicarboxylic acid diethyl ester
- 6-Methoxyquinoline-2-carboxylic acid
- 6-Methoxyquinoline-3-carboxylic acid
These compounds share similar structural features but differ in their functional groups and reactivity. The uniqueness of this compound lies in its specific ester groups and methoxy substitution, which confer distinct chemical properties and biological activities .
Properties
CAS No. |
892874-83-8 |
|---|---|
Molecular Formula |
C16H17NO5 |
Molecular Weight |
303.31 g/mol |
IUPAC Name |
diethyl 6-methoxyquinoline-2,3-dicarboxylate |
InChI |
InChI=1S/C16H17NO5/c1-4-21-15(18)12-9-10-8-11(20-3)6-7-13(10)17-14(12)16(19)22-5-2/h6-9H,4-5H2,1-3H3 |
InChI Key |
BMDXCKCYORWXPC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C=CC(=CC2=C1)OC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



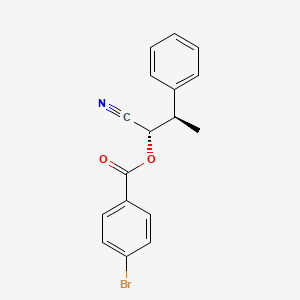
![{2-[Di(propan-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B12602288.png)
![4-Bromo-2-iodo-6-[(2-methylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12602296.png)
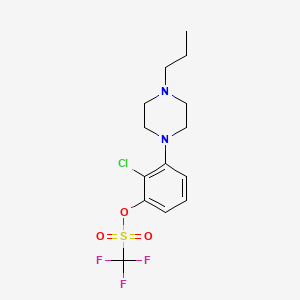
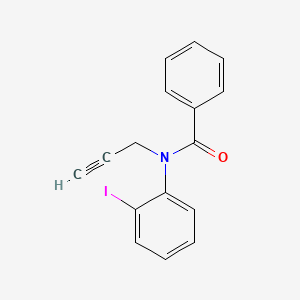
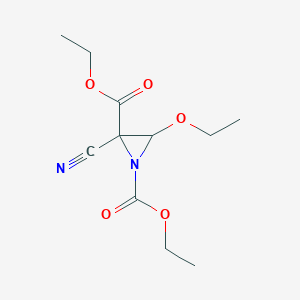
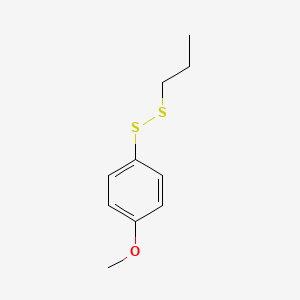
![Urea, N-(benzo[b]thien-2-ylmethyl)-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B12602325.png)
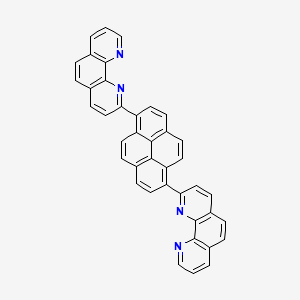
![4-Methyl-N-[2-(2-phenylethenyl)phenyl]benzene-1-sulfonamide](/img/structure/B12602348.png)
![Ethyl {[(1E)-N-benzoylethanimidoyl]oxy}acetate](/img/structure/B12602353.png)
